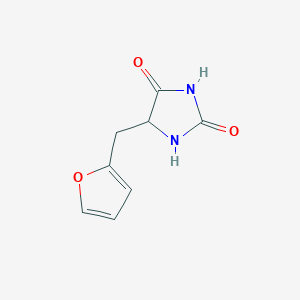

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione

CAS No.: 4349-14-8

Cat. No.: VC18755024

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4349-14-8 |

|---|---|

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 5-(furan-2-ylmethyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C8H8N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H2,9,10,11,12) |

| Standard InChI Key | QQJIYYYTWUDJTM-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)CC2C(=O)NC(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(furan-2-ylmethyl)imidazolidine-2,4-dione, reflecting its hydantoin backbone (imidazolidine-2,4-dione) substituted at the 5-position with a furan-2-ylmethyl group . Its molecular formula, , was confirmed via high-resolution mass spectrometry and computational methods .

Structural Representation

The compound’s structure comprises:

-

A hydantoin ring (imidazolidine-2,4-dione), a five-membered ring containing two nitrogen atoms and two ketone groups.

-

A furan-2-ylmethyl substituent attached to the hydantoin’s 5-position, introducing aromatic and electron-rich characteristics .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.16 g/mol | |

| SMILES | ||

| InChIKey | QQJIYYYTWUDJTM-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(furan-2-ylmethyl)imidazolidine-2,4-dione typically involves alkylation of hydantoin with a furfuryl halide or related electrophile. A representative method, adapted from patent literature , proceeds as follows:

-

Generation of a Hydantoin Enolate:

Hydantoin is treated with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C to form a reactive enolate. -

Alkylation with 2-Furfuryl Bromide:

The enolate undergoes nucleophilic substitution with 2-furfuryl bromide, introducing the furan-containing side chain. -

Acid Workup and Purification:

The reaction mixture is quenched with aqueous acid, and the product is isolated via extraction and recrystallization.

This method yields moderate to high purity (≥95%) as verified by HPLC . Alternative approaches include:

-

Ugi Multicomponent Reactions: Combining furfural derivatives, amines, and isocyanides to form hydantoin analogs.

-

Enzymatic Cyclization: Using hydantoinases to catalyze ring closure in aqueous media.

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring alkylation occurs exclusively at the hydantoin’s 5-position.

-

Side Reactions: Minimizing furan ring oxidation under basic conditions .

Physicochemical Properties

Solubility and Stability

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is sparingly soluble in water (<1 mg/mL at 25°C) but exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The compound is stable under ambient conditions but may degrade upon prolonged exposure to light or strong acids/bases.

Thermal Properties

Differential scanning calorimetry (DSC) of similar hydantoins reveals melting points between 180–220°C , suggesting this compound likely decomposes rather than melts sharply.

Biological Activity and Applications

Anticancer and Anti-inflammatory Activity

Hydantoins with aromatic substituents exhibit:

-

Antiproliferative Effects: Inhibition of cancer cell lines (e.g., MCF-7, HeLa) via interference with DNA synthesis.

-

Cytokine Modulation: Suppression of TNF-α and IL-6 in murine macrophages.

These findings suggest potential therapeutic applications for 5-(furan-2-ylmethyl)imidazolidine-2,4-dione, though empirical validation is required.

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for drug discovery programs targeting:

-

Neurological Disorders: Hydantoins are established anticonvulsants (e.g., phenytoin).

-

Antimicrobial Agents: Furan-containing compounds often exhibit antibacterial and antifungal properties.

Material Science

Furan-hydantoin hybrids could serve as:

-

Ligands in Coordination Chemistry: Due to their multiple oxygen and nitrogen donor atoms.

-

Monomers for Biodegradable Polymers: Leveraging furan’s renewable feedstock potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume